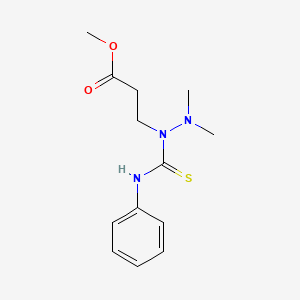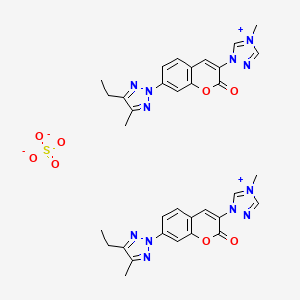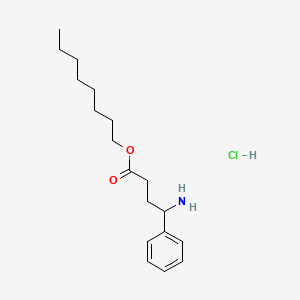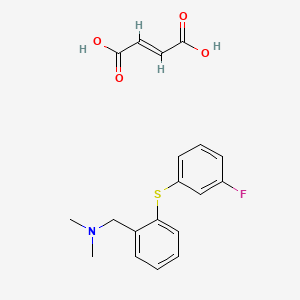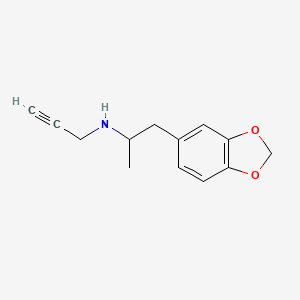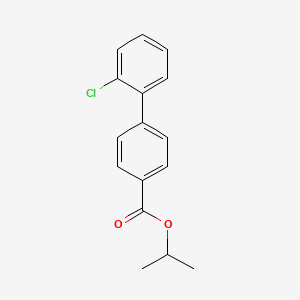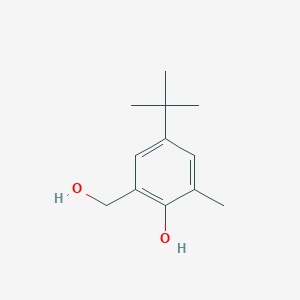
6-Methylol-2-methyl-4-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylol-2-methyl-4-tert-butylphenol is an organic compound with the molecular formula C12H18O2. It is a phenolic compound characterized by the presence of a methylol group (-CH2OH) attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylol-2-methyl-4-tert-butylphenol typically involves the alkylation of phenol with isobutylene to form 2-methyl-4-tert-butylphenol. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde under basic conditions to introduce the methylol group.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylol-2-methyl-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
6-Methylol-2-methyl-4-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 6-Methylol-2-methyl-4-tert-butylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, thereby protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar applications in the rubber and plastic industries.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Uniqueness
6-Methylol-2-methyl-4-tert-butylphenol is unique due to its specific structure, which imparts distinct antioxidant properties. Its methylol group enhances its reactivity and effectiveness as an antioxidant compared to other similar compounds.
Properties
CAS No. |
13464-23-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-tert-butyl-2-(hydroxymethyl)-6-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-5-10(12(2,3)4)6-9(7-13)11(8)14/h5-6,13-14H,7H2,1-4H3 |
InChI Key |
CGVFFLCPRBKKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


